![molecular formula C17H21NO4S B2395839 (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1421586-96-0](/img/structure/B2395839.png)
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide, also known as Furasemide, is a sulfonamide-based compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Crystal Structure Analysis
- Benzenesulfonamide Derivatives : Research involving similar compounds, such as N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, has focused on their crystal structures. These structures are predominantly determined by intermolecular interactions like C-H...O and C-H...pi, with variations in crystal packing due to different positions of Cl atoms (Bats, Frost, & Hashmi, 2001).
Chemical Synthesis and Reactivity
- Gold(I)-Catalyzed Reactions : Studies on N-(furan-3-ylmethylene)benzenesulfonamides have revealed their synthesis via a gold(I)-catalyzed cascade reaction, showcasing the potential for complex chemical syntheses using similar furan-based sulfonamide compounds (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
- Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl derivatives have been utilized in decarboxylative Claisen rearrangement reactions, indicating the potential for diverse synthetic applications in organic chemistry (Craig, King, Kley, & Mountford, 2005).
- Reactions with N-tosyl Imines : Research into the reaction of furan with in situ generated N-tosyl imines highlights the reactivity of furan compounds, which could be relevant for the subject compound (Padwa, Zanka, Cassidy, & Harris, 2003).
Biological Applications and Drug Design
- Anticancer Agents : A study on (E)-N-aryl-2-arylethenesulfonamides, a related group of compounds, showed promising results as anticancer agents, disrupting microtubule formation and inhibiting tubulin polymerization (Reddy et al., 2013).
- EGFR Inhibitors : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed as potential EGFR inhibitors, showing cytotoxic activities against several cancer cell lines (Lan et al., 2017).
Pharmacological Implications
- Endothelin Receptor Antagonists : Ethenesulfonamide derivatives have been explored as endothelin-A receptor antagonists, with potential applications in cardiovascular medicine (Harada et al., 2001).
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-15-3-5-16(6-4-15)8-12-23(19,20)18(9-11-21-2)13-17-7-10-22-14-17/h3-8,10,12,14H,9,11,13H2,1-2H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZMCFTOIDHHI-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.